

4-Methoxybenzamide: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-Methoxybenzamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methoxybenzamide, a commercially available and relatively inexpensive compound, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features—a methoxy group that activates the aromatic ring and an amide functionality that can be transformed into various other groups—make it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **4-methoxybenzamide**, with a focus on its utility in the development of pharmaceuticals and other functional materials.

Physicochemical and Spectroscopic Properties

4-Methoxybenzamide is a white crystalline solid at room temperature.^[1] A summary of its key physical and spectroscopic properties is presented in Table 1. This data is essential for the identification and characterization of the compound and its reaction products.

Table 1: Physicochemical and Spectroscopic Data for **4-Methoxybenzamide**

Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol
Melting Point	164-167 °C
Boiling Point	295 °C at 760 mmHg
Appearance	White crystalline solid[1]
¹ H NMR (DMSO-d ₆ , 399.65 MHz)	δ 7.887 (d, aromatic), 7.24 (s, amide), 6.993 (d, aromatic), 3.813 (s, methoxy)[2]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 166.8, 162.3, 128.8, 126.7, 113.8, 55.4[3]
IR (KBr, cm ⁻¹)	3425, 3170 (N-H stretch), 1650 (C=O stretch), 1610, 1575 (C=C stretch), 1250 (C-O stretch)
CAS Number	3424-93-9

Key Synthetic Transformations of 4-Methoxybenzamide

The reactivity of **4-methoxybenzamide** allows for its participation in a variety of synthetic transformations, making it a valuable starting material for diverse molecular scaffolds. The following sections detail the experimental protocols for some of its most important reactions.

The Hofmann rearrangement of **4-methoxybenzamide** provides a classic and efficient route to 4-methoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[4]

Experimental Protocol: Modified Hofmann Rearrangement[5][6]

- Reagents: **4-methoxybenzamide**, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol.
- Procedure:

- To a 1-L round-bottomed flask equipped with a stirring bar, add **4-methoxybenzamide** (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and methanol (300 mL).
- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) to the suspension.
- Heat the mixture at reflux for 15 minutes.
- Add an additional portion of NBS (90 mg, 0.5 mmol) and continue refluxing for another 10 minutes.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product.
- Purification by column chromatography or recrystallization yields the corresponding methyl carbamate, which upon hydrolysis yields 4-methoxyaniline.

Table 2: Representative Data for the Hofmann Rearrangement of Benzamides

Substrate	Reagent	Conditions	Product	Yield
4-Methoxybenzamide	NBS, DBU	Methanol, reflux	Methyl N-(4-methoxyphenyl)carbamate	High conversion
Benzamide	NBS, DBU	Methanol, reflux	Methyl N-phenylcarbamate	High conversion
4-Chlorobenzamide	NBS, DBU	Methanol, reflux	Methyl N-(4-chlorophenyl)carbamate	High conversion
4-Nitrobenzamide	NBS, DBU	Methanol, reflux	Methyl N-(4-nitrophenyl)carbamate	20% conversion

Data adapted from a study on microwave-assisted Hofmann rearrangement.[\[7\]](#)

The amide nitrogen of **4-methoxybenzamide** can be readily alkylated or arylated to generate a diverse library of N-substituted derivatives. These compounds often exhibit interesting biological activities and are valuable scaffolds in drug discovery.

Experimental Protocol: N-Benzylation of **4-Methoxybenzamide**[\[3\]](#)[\[8\]](#)

- Reagents: 4-methoxybenzoic acid, triphenylphosphine, N-chlorophthalimide, benzylamine, toluene.
- Procedure:
 - In a reaction vessel, combine 4-methoxybenzoic acid (100 mg), triphenylphosphine (259 mg), and N-chlorophthalimide (179 mg) in toluene (3 mL).
 - Add benzylamine (211 mg) to the mixture.
 - Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

- Upon completion, the reaction mixture is diluted with a suitable solvent and washed sequentially with aqueous acid, base, and brine.
- The organic layer is dried and concentrated.
- The crude product is purified by column chromatography (hexane/EtOAc = 3:1) to yield N-benzyl-**4-methoxybenzamide**.

Table 3: Synthesis of N-Benzyl-**4-methoxybenzamide**

Reactants	Reagents	Solvent	Yield	Spectroscopic Data (¹ H NMR, CDCl ₃)
4-Methoxybenzoic acid, Benzylamine	Triphenylphosphine, N-chlorophthalimide	Toluene	84%	δ 7.68 (d, 2H), 7.29–7.11 (m, 4H), 6.82 (d, 2H), 6.40 (s, 1H), 4.82 (s, 2H), 3.75 (s, 3H)[3][8]

4-Methoxybenzamide and its N-methoxy derivatives are excellent substrates for transition metal-catalyzed C-H activation and annulation reactions. These advanced synthetic methods allow for the rapid construction of complex heterocyclic systems, such as isoquinolones, which are prevalent in medically important molecules.

Experimental Protocol: Rhodium-Catalyzed [4+2] Annulation[9]

- Reagents: 4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 1,2-dichloroethane.
- Procedure:
 - To a reaction tube, add 4-methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
 - Add 1,2-dichloroethane as the solvent.

- The reaction mixture is heated at a specified temperature until completion.
- After cooling to room temperature, the mixture is filtered and the solvent is evaporated.
- The residue is purified by column chromatography to afford the desired isoquinolone derivative.

Table 4: Synthesis of an Isoquinolone Derivative

Reactants	Catalyst System	Solvent	Yield	Product
4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine	[Rh(Cp*)Cl ₂] ₂ , AgSbF ₆ , Cu(OAc) ₂ ·H ₂ O	1,2-dichloroethane	82%	3-dimethylaminomethyl-6-methoxy-2-methyl-4-phenyl-isoquinolin-1(2H)-one[9]

Applications in Drug Discovery and Materials Science

Derivatives of **4-methoxybenzamide** have been explored for a wide range of applications, from pharmaceuticals to advanced materials. The structural motif is present in molecules with potential antimicrobial, anticancer, and antiviral activities.[10][11] In materials science, the rigid benzamide core can be incorporated into polymers and dyes.[12]

The following diagram illustrates a general workflow for the synthesis and screening of a library of **4-methoxybenzamide** derivatives for potential biological activity, a common practice in drug discovery.

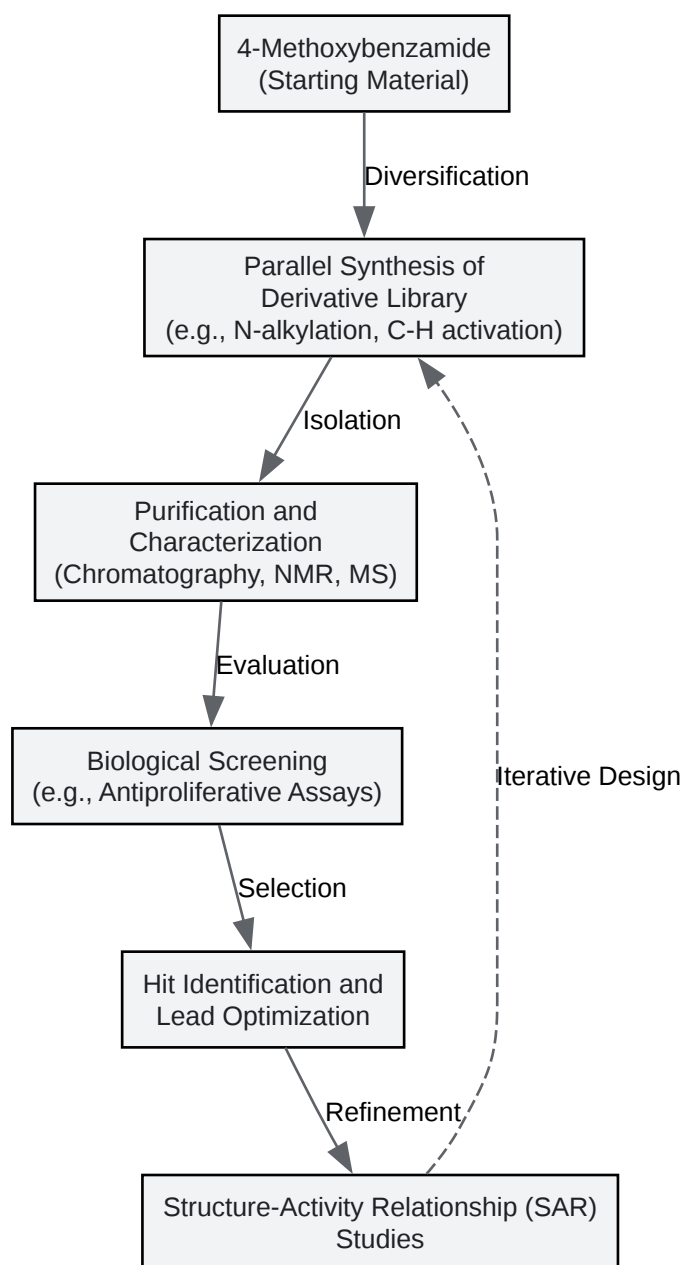


Figure 1: Workflow for Synthesis and Screening of a 4-Methoxybenzamide Library

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Caption: A typical workflow for drug discovery using **4-methoxybenzamide** as a scaffold.

The following diagram illustrates the key synthetic transformations of **4-methoxybenzamide**, showcasing its versatility as a building block.

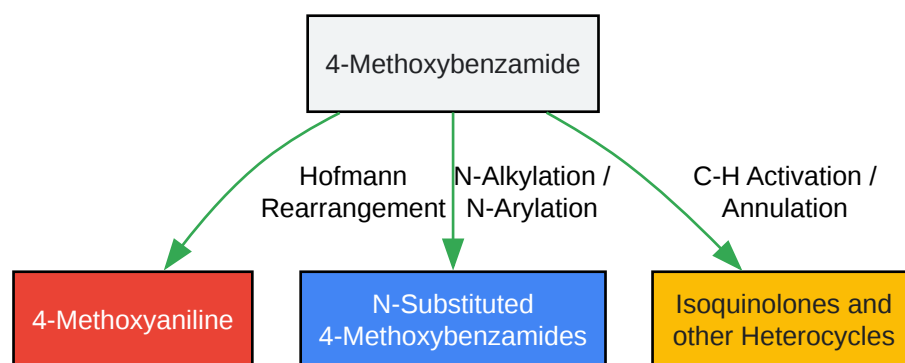


Figure 2: Key Synthetic Transformations of 4-Methoxybenzamide

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Caption: Versatility of **4-methoxybenzamide** in organic synthesis.

Conclusion

4-Methoxybenzamide is a highly valuable and versatile building block in modern organic synthesis. Its ready availability and the diverse reactivity of its functional groups provide access to a wide range of important molecular structures. The synthetic transformations detailed in this guide, including the Hofmann rearrangement, N-functionalization, and C-H activation/annulation reactions, highlight the power of this simple molecule in the construction of complex targets. For researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, **4-methoxybenzamide** represents a foundational element for innovation and discovery. Its continued exploration is certain to lead to the development of novel compounds with significant societal benefits.

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